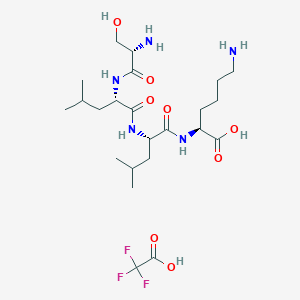
Brain Natriuretic Peptide (BNP) (1-32), rat TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Brain Natriuretic Peptide (BNP) (1-32), rat TFA is a 32 amino acid polypeptide secreted by the ventricles of the heart in response to excessive stretching of heart muscle cells (cardiomyocytes).
科学的研究の応用
Biomarker for Cardiovascular Proficiency and Drug-Induced Maladaptation
Brain Natriuretic Peptide (BNP) has been recognized for its role as a translation biomarker in the clinical treatment of heart failure. BNP's utility extends to serving as a differential biomarker for cardiovascular proficiency and drug-induced maladaptation. Notably, it remains unaffected by exercise-induced hypertrophy. A study by Agostinucci et al. (2022) employed immunoelectron microscopy to explore the effects of chronic swim exercise or administration of a PPARγ agonist on atrial granules and their stored natriuretic peptides in Sprague Dawley rats. The study highlighted a distinction in the population of ANP and BNP after chronic swim or PPARγ, making it a novel metric for differentiating pathological and physiological hypertrophy (Agostinucci et al., 2022).
Role in Reducing Skeletal Muscle Mitochondrial Dysfunction
BNP has been shown to play a significant role in reducing skeletal muscle mitochondrial dysfunction and oxidative stress after ischemia-reperfusion (IR). Talha et al. (2013) aimed to determine whether BNP could reduce skeletal muscle mitochondrial dysfunctions and oxidative stress through mitochondrial K(ATP) (mK(ATP)) channel opening after IR. Their findings indicate that BNP pretreatment enhanced mitochondrial respiratory chain complex activities, potentially reducing apoptosis and protecting skeletal muscle against IR-induced lesions (Talha et al., 2013).
Cardioprotective Role During Myocardial Ischemia/Reperfusion
The cardioprotective role of BNP during myocardial ischemia/reperfusion (IR) has been a subject of interest. Choe et al. (2010) elucidated the mechanism underlying IR-induced BNP gene expression in H9c2 rat cardiomyocytes, demonstrating the importance of BNP as a cardiac hormone released in response to myocyte stretch (Choe et al., 2010).
Biochemistry and Measurement of BNP
Research has delved into the biochemistry and measurement of BNP. Wu and Dahlen (2013) provided insights into the isolation of BNP and its presence in cardiac tissue. This study emphasized the major source of circulating BNP being the cardiac ventricle and the stimulus of BNP release being increased ventricular wall tension and volume overload (Wu & Dahlen, 2013).
Understanding BNP Resistance in Heart Failure
The concept of BNP resistance in severe heart failure has been explored. Baerts et al. (2012) reviewed potential mechanisms that may explain the 'BNP paradox' in heart failure. They discussed aspects like post-translational modifications, alteration in proBNP processing, receptor downregulation, and increased clearance of BNP(1-32) (Baerts et al., 2012).
Therapeutic Potential in Heart Failure Treatment
BNP's role in congestive heart failure (CHF) treatment and management has been a key area of research. Namdari et al. (2016) provided an updated review on natriuretic peptides, highlighting their efficiency due to their vaso-dilatory and diuretic properties and ability to inhibit the renin-angiotensin-aldosterone system (Namdari, Eatemadi, & Negahdari, 2016).
特性
分子式 |
C₁₄₆H₂₃₉N₄₇O₄₄S₃.C₂HF₃O₂ |
|---|---|
分子量 |
3566.96 |
配列 |
One Letter Code: NSKMAHSSSCFGQKIDRIGAVSRLGCDGLRLF (Disulfide bridge: Cys10-Cys26) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




